Cas no 79055-59-7 (2-Bromo-6-methylpyridin-4-amine)
2-Bromo-6-methylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-methylpyridin-4-amine
- 2-Bromo-6-methyl-pyridin-4-ylamine
- 4-Amino-2-bromo-6-methylpyridine
- 4-AMINO-2-BROMO-6-METHYLPYRIDIN
- GKNGDJAGDPAQHO-UHFFFAOYSA-N
- 4-AMINO-6-BROMO-2-PICOLINE
- RW3644
- FCH921849
- 4-Pyridinamine, 2-bromo-6-methyl-
- 2-Bromo-6-methyl-pyridin-4-yl-amine
- OR17104
- AB65433
- RP03492
- 2-BROMO-6-METHYL-4-PYRIDINAMINE
- BC004701
- AB
- DTXSID10505455
- SCHEMBL1755602
- FT-0698982
- MFCD12400760
- 79055-59-7
- A846819
- PS-3947
- AC-27977
- AM20061509
- J-508486
- SY065657
- CS-0028337
- AKOS006345502
- 2-Bromo-6-methyl-4-pyridinamine (ACI)
- 2-Bromo-6-methylpyridin-4-ylamine
- DB-075540
-
- MDL: MFCD12400760
- Inchi: 1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9)
- InChI Key: GKNGDJAGDPAQHO-UHFFFAOYSA-N
- SMILES: BrC1C=C(N)C=C(C)N=1
Computed Properties
- Exact Mass: 185.97900
- Monoisotopic Mass: 185.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1.6
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: 179-181°C
- Boiling Point: 312.9±37.0 °C at 760 mmHg
- Flash Point: 143.0±26.5 °C
- PSA: 38.91000
- LogP: 2.31590
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Bromo-6-methylpyridin-4-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at room temperature
2-Bromo-6-methylpyridin-4-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-6-methylpyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OB420-250mg |
2-Bromo-6-methylpyridin-4-amine |
79055-59-7 | 97% | 250mg |
257CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OB420-1g |
2-Bromo-6-methylpyridin-4-amine |
79055-59-7 | 97% | 1g |
474.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OB420-100mg |
2-Bromo-6-methylpyridin-4-amine |
79055-59-7 | 97% | 100mg |
112CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0675-1g |
2-Bromo-6-methyl-pyridin-4-ylamine |
79055-59-7 | 97% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0675-5g |
2-Bromo-6-methyl-pyridin-4-ylamine |
79055-59-7 | 97% | 5g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0675-25g |
2-Bromo-6-methyl-pyridin-4-ylamine |
79055-59-7 | 97% | 25g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0675-500mg |
2-Bromo-6-methyl-pyridin-4-ylamine |
79055-59-7 | 97% | 500mg |
746.28CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0675-250mg |
2-Bromo-6-methyl-pyridin-4-ylamine |
79055-59-7 | 97% | 250mg |
661.47CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B825568-5g |
2-bromo-6-methylpyridin-4-amine |
79055-59-7 | ≥95% | 5g |
1,349.10 | 2021-05-17 | |
| Fluorochem | 224254-250mg |
2-Bromo-6-methylpyridin-4-amine |
79055-59-7 | 95% | 250mg |
£30.00 | 2022-02-28 |
2-Bromo-6-methylpyridin-4-amine Production Method
Production Method 1
2-Bromo-6-methylpyridin-4-amine Raw materials
2-Bromo-6-methylpyridin-4-amine Preparation Products
2-Bromo-6-methylpyridin-4-amine Suppliers
2-Bromo-6-methylpyridin-4-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-Bromo-6-methylpyridin-4-amine
Chemical Profile of 2-Bromo-6-methylpyridin-4-amine (CAS No. 79055-59-7)
2-Bromo-6-methylpyridin-4-amine, identified by its Chemical Abstracts Service (CAS) number 79055-59-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry and agrochemical research.
The molecular structure of 2-Bromo-6-methylpyridin-4-amine consists of a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 6-position, and an amine group at the 4-position. This specific arrangement imparts unique reactivity, making it a valuable building block for synthesizing more complex molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems and amide bonds, respectively.
In recent years, the demand for novel heterocyclic compounds has surged, driven by their potential applications in drug discovery. 2-Bromo-6-methylpyridin-4-amine has emerged as a key intermediate in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have highlighted its role in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The amine functionality allows for further derivatization, enabling chemists to tailor the compound’s properties to meet specific pharmacological requirements.
One of the most compelling aspects of 2-Bromo-6-methylpyridin-4-amine is its versatility in medicinal chemistry. Researchers have leveraged its structural features to develop compounds with enhanced binding affinity and selectivity. A notable example comes from recent investigations into G-protein coupled receptors (GPCRs), where derivatives of this compound have shown promising activity as modulators. The bromine atom serves as a handle for further functionalization via palladium-catalyzed reactions, facilitating the introduction of diverse substituents that can fine-tune pharmacokinetic profiles.
The agrochemical sector has also benefited from the utility of 2-Bromo-6-methylpyridin-4-amine. Its derivatives have been explored as intermediates in the synthesis of novel pesticides and herbicides. These compounds exhibit potent activity against a range of pests while maintaining environmental safety profiles, aligning with the growing demand for sustainable agricultural solutions. The ability to modify its structure allows for the development of next-generation agrochemicals that are both effective and ecologically responsible.
From a synthetic chemistry perspective, 2-Bromo-6-methylpyridin-4-amine offers a scaffold that can be readily functionalized through various methodologies. Transition-metal-catalyzed reactions are particularly prominent, with palladium and copper catalysts being frequently employed to introduce new functional groups or alter existing ones. This flexibility underscores its importance as a starting material for complex molecular architectures.
The pharmaceutical industry continues to explore new applications for 2-Bromo-6-methylpyridin-4-amine, particularly in the realm of antiviral and antibacterial therapies. Recent studies have demonstrated its role in generating compounds with inhibitory effects against viral proteases and bacterial enzymes. By modifying its core structure, researchers aim to develop drugs that can overcome existing resistance mechanisms and provide novel therapeutic options.
In conclusion, 2-Bromo-6-methylpyridin-4-amine (CAS No. 79055-59-7) represents a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features enable diverse applications across multiple industries, from pharmaceuticals to agrochemicals. As research progresses, this compound is expected to continue playing a pivotal role in the discovery and development of innovative chemical entities that address global challenges in health and agriculture.
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